2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide
Overview
Description
2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide is an organic compound that features both bromine and chlorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with chloroacetamide under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the sulfonyl group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide can hydrolyze the amide bond.
Major Products
Substitution: Products with different halogen atoms or other functional groups replacing the bromine or chlorine.
Oxidation: Products with oxidized sulfonyl groups.
Reduction: Products with reduced sulfonyl groups.
Hydrolysis: Products including the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: It can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)acetamide: Similar structure but lacks the sulfonyl and chlorophenyl groups.
N-(4-Chlorophenyl)acetamide: Similar structure but lacks the sulfonyl and bromophenyl groups.
4-Bromobenzenesulfonamide: Contains the sulfonyl and bromophenyl groups but lacks the chlorophenyl and acetamide groups.
Uniqueness
2-[(4-Bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide is unique due to the presence of both bromine and chlorine atoms, as well as the sulfonyl and acetamide functional groups.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c16-12-3-7-14(8-4-12)23(21,22)19(10-15(18)20)9-11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIKFSIEXNKGIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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